molecular formula C12H6Br4O2 B3054413 Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- CAS No. 602326-23-8

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-

Cat. No.: B3054413
CAS No.: 602326-23-8
M. Wt: 501.79 g/mol
InChI Key: CVHUMHHGNPIBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- is a brominated phenol derivative with the molecular formula C12H6Br4O2

Scientific Research Applications

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- typically involves the bromination of phenol derivatives. One common method is the reaction of 2,4-dibromophenol with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the process is carried out at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols .

Mechanism of Action

The mechanism of action of Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- is unique due to its specific arrangement of bromine atoms and the presence of a phenoxy group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,5-dibromo-4-(2,4-dibromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-7(14)10(17)4-9(12)16/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUMHHGNPIBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454863
Record name Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602326-23-8
Record name 4′-Hydroxy-2,2′,4,5′-tetrabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602326-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Reactant of Route 2
Reactant of Route 2
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Reactant of Route 3
Reactant of Route 3
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Reactant of Route 4
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Reactant of Route 5
Reactant of Route 5
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Reactant of Route 6
Reactant of Route 6
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.